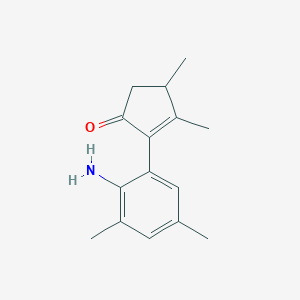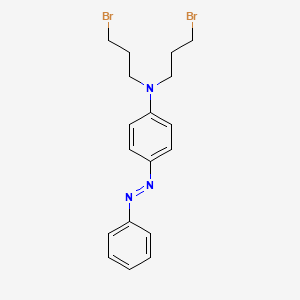
Azobenzene, 4-bis(2-bromopropyl)amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azobenzene, 4-bis(2-bromopropyl)amino- is a derivative of azobenzene, a compound characterized by the presence of an azo group (N=N) linking two phenyl rings. This specific derivative features two bromopropyl groups attached to the amino groups on the phenyl rings. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromopropyl)amino- typically involves the following steps:
Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with activated aromatic compounds to form the azo linkage.
Alkylation: The final step involves the alkylation of the amino groups with 2-bromopropyl groups. This can be achieved using 2-bromopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of azobenzene derivatives often follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Azobenzene, 4-bis(2-bromopropyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Thiol or amine-substituted azobenzene derivatives.
科学的研究の応用
Azobenzene, 4-bis(2-bromopropyl)amino- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the study of molecular switches and photoresponsive materials.
Biology: Employed in the development of light-controlled biomolecules and optogenetics.
Medicine: Investigated for its potential in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the production of dyes, liquid crystals, and other photoresponsive materials.
作用機序
The primary mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This change in molecular geometry affects the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, making it useful in controlling biological processes with light.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with no bromopropyl groups.
4-Aminoazobenzene: A derivative with amino groups but no bromopropyl groups.
4-Bromoazobenzene: A derivative with bromine atoms but no amino groups.
Uniqueness
Azobenzene, 4-bis(2-bromopropyl)amino- is unique due to the presence of both bromopropyl and amino groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for more complex chemical modifications and interactions, making it a valuable compound in research and industry.
特性
CAS番号 |
39669-48-2 |
|---|---|
分子式 |
C18H21Br2N3 |
分子量 |
439.2 g/mol |
IUPAC名 |
N,N-bis(3-bromopropyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C18H21Br2N3/c19-12-4-14-23(15-5-13-20)18-10-8-17(9-11-18)22-21-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2 |
InChIキー |
FRHJEZOFMBHQMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCCBr)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


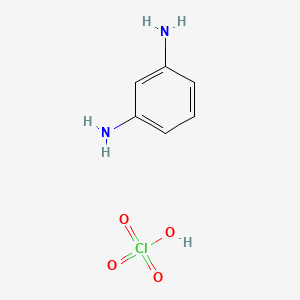
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
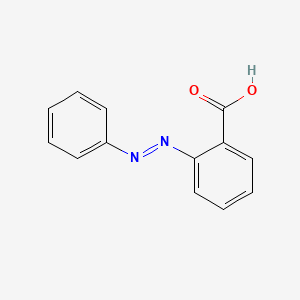

![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
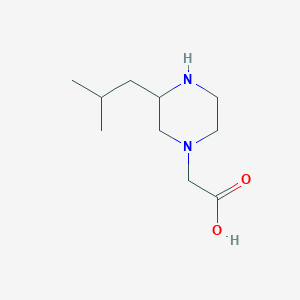
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)

![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide](/img/structure/B14176200.png)
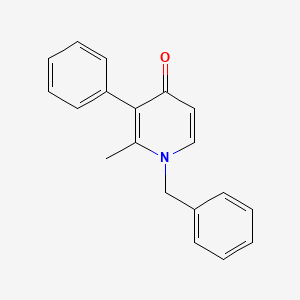
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
